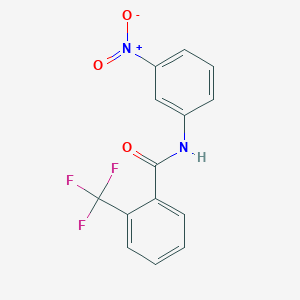

N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2O3/c15-14(16,17)12-7-2-1-6-11(12)13(20)18-9-4-3-5-10(8-9)19(21)22/h1-8H,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYQKVZPUCIQKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In Vitro Biological Activities and Molecular Target Modulation of N 3 Nitrophenyl 2 Trifluoromethyl Benzamide Analogues

Anticancer and Antiproliferative Activities

Analogues of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide have been investigated for their potential as anticancer agents. These studies primarily focus on their ability to induce cell death and inhibit the proliferation of cancer cells in vitro.

Evaluation of In Vitro Cytotoxicity against Neoplastic Cell Lines

The cytotoxic effects of benzamide (B126) derivatives have been evaluated against various cancer cell lines. For instance, a novel benzamide derivative, VKNG-2, which shares the 3-nitrophenyl moiety, has been studied for its effects on colon cancer cell lines. While VKNG-2 itself did not show significant cytotoxicity at concentrations up to 10 µM in fibroblast cells, it was found to sensitize multidrug-resistant cancer cells to conventional chemotherapeutic agents. nih.gov This suggests that while some benzamide analogues may not be directly cytotoxic, they can enhance the efficacy of other anticancer drugs. nih.gov

Other studies on different classes of trifluoromethyl-containing compounds have demonstrated significant antiproliferative activities. For example, a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their in vitro cytotoxicity against several human cancer cell lines, including melanoma (A375, C32), prostate (DU145), and breast (MCF-7/WT) cancer cells. nih.gov One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b), exhibited strong cytotoxic effects, particularly against melanoma cell lines, with IC50 values of 24.4 µM for C32 and 25.4 µM for A375 cells. nih.gov

Furthermore, N-alkyl-nitroimidazole compounds have been shown to exhibit cytotoxic activity against breast (MDA-MB231) and lung (A549) cancer cell lines, with LC50 values as low as 16.7 µM in breast cancer cells. openmedicinalchemistryjournal.com These findings suggest that the nitro group, a key feature of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide, can contribute to the anticancer properties of a molecule.

Table 1: In Vitro Cytotoxicity of Selected Trifluoromethyl-Containing Analogues

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | C32 (Melanoma) | 24.4 |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | A375 (Melanoma) | 25.4 |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | DU145 (Prostate) | >50 |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | MCF-7/WT (Breast) | >100 |

Investigations into Molecular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Modulation)

Research into the molecular mechanisms of action of benzamide analogues has revealed their ability to induce apoptosis and modulate the cell cycle in cancer cells.

Apoptosis Induction: Studies on N-substituted benzamides have shown that they can induce apoptosis through the mitochondrial pathway. nih.gov For example, the benzamide derivative declopramide (B1670142) was found to induce the release of cytochrome c into the cytosol and activate caspase-9 in murine and human cancer cell lines. nih.gov The induction of apoptosis by these compounds was inhibited by the overexpression of the anti-apoptotic protein Bcl-2, further supporting the involvement of the mitochondrial pathway. nih.gov

Another study on a novel flufenamic acid derivative, compound 7, which also contains a benzamide structure, demonstrated the induction of apoptosis in MCF-7 breast cancer cells. pensoft.net This was evidenced by the observation of fragmented nuclei and DNA fragmentation. pensoft.net The apoptotic mechanism was found to be dependent on the activation of caspase-9 and involved the release of cytochrome c from the mitochondria. pensoft.net

Antimicrobial Activities

Analogues of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide have also been investigated for their antimicrobial properties, with studies focusing on their efficacy against both Gram-positive and Gram-negative bacteria.

Antibacterial Spectrum and Efficacy Studies

Several studies have highlighted the potent activity of trifluoromethyl-substituted benzamide analogues against Gram-positive bacteria, particularly multidrug-resistant strains of Staphylococcus aureus (MRSA).

A series of novel fluoro and trifluoromethyl-substituted salicylanilides were synthesized and evaluated for their antimicrobial activity. nih.gov One of the compounds, 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide, demonstrated excellent activity against nine MRSA and three vancomycin-resistant S. aureus (VRSA) strains, with minimum inhibitory concentration (MIC) values ranging from 0.031 to 0.062 µg/mL. nih.gov These values were significantly better than the control drugs, methicillin (B1676495) and vancomycin. nih.gov

Another study on (1,3,4-oxadiazol-2-yl)benzamides containing trifluoromethylthio (SCF3) and pentafluorosulfanyl (SF5) groups also reported potent antibacterial activities against a wide range of Gram-positive bacterial strains, including MRSA, vancomycin-resistant Staphylococcus aureus (VRSA), and vancomycin-resistant enterococcus (VRE). nih.gov MIC values as low as 0.06 µg/mL were observed against a linezolid-resistant S. aureus strain. nih.gov

Furthermore, a study on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives found that several of these compounds were effective growth inhibitors of antibiotic-resistant Gram-positive bacteria. nih.gov The most potent compound in this series, a bromo and trifluoromethyl substituted derivative, inhibited the growth of three out of five S. aureus strains with an MIC value of 0.78 µg/mL. nih.gov

Table 2: Minimum Inhibitory Concentrations (MIC) of Selected Trifluoromethyl-Containing Analogues against Gram-Positive Bacteria

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | MRSA (9 strains) | 0.031-0.062 |

| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | VRSA (3 strains) | 0.031-0.062 |

| Trifluoromethylthio (SCF3) containing (1,3,4-oxadiazol-2-yl)benzamide | Linezolid-resistant S. aureus (NRS 119) | 0.06 |

| Bromo and trifluoromethyl substituted pyrazole derivative | S. aureus (3 strains) | 0.78 |

| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | Bacillus subtilis | 0.49 |

The activity of trifluoromethyl- and nitro-substituted benzamide analogues against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa has also been explored, though they generally show lower potency compared to their activity against Gram-positive strains.

In a study of novel fluorinated chalcones, a compound containing a trifluoromethyl group (A3) showed more favorable activity against Gram-negative bacteria, including E. coli, compared to its trifluoromethoxy counterpart. nih.gov Another study on 2-benzylidene-3-oxobutanamide derivatives identified a compound with a nitro group, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide, that inhibited the growth of the multidrug-resistant Gram-negative bacterium Acinetobacter baumannii. nih.gov

Research on fluoro-substituted benzimidazole (B57391) derivatives revealed that a compound with a fluorine atom in the meta-position of the phenyl ring side chain (compound 18) displayed high activity against Gram-negative bacteria with a MIC value of 31.25 μg/mL. acgpubs.org While not containing a trifluoromethyl group, this highlights that halogen substitutions can contribute to activity against Gram-negative organisms.

Efficacy against Multidrug-Resistant Bacterial Phenotypes

Analogues of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide have demonstrated notable efficacy against a range of multidrug-resistant (MDR) bacterial strains. Research into structurally related benzamide derivatives has revealed promising activity against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and MDR Acinetobacter baumannii.

Difluorobenzamide derivatives have been identified as potent antimicrobial agents against MRSA. These compounds have been shown to inhibit the bacterial cell division protein FtsZ. mdpi.com Not only do they exhibit direct antimicrobial activity, but they also demonstrate the ability to reverse resistance to β-lactam antibiotics such as oxacillin (B1211168) in highly resistant clinical MRSA strains. mdpi.com This suggests a dual mode of action that could be pivotal in combating resistance. One such derivative, an isopentyloxy-substituted compound, also showed modest activity against vancomycin-resistant Enterococcus faecium (VRE). mdpi.com

Furthermore, studies on other benzamide-containing structures, such as certain sulfonamide derivatives, have reported activity against MRSA. tandfonline.comtandfonline.com For instance, N-(2-methyl-4-nitrophenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl]thio)acetamide exhibited a minimum inhibitory concentration (MIC) of 5 µg/mL against MRSA. tandfonline.com

In the context of Gram-negative MDR pathogens, research into 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline compounds has shown significant antibacterial activity against Acinetobacter baumannii, including MDR strains. nih.gov These compounds are proposed to act as potent inhibitors of dihydrofolate reductase (DHFR) in A. baumannii. nih.gov

While direct studies on N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide are limited, the data from these analogous structures provide a strong rationale for its investigation as a potential agent against multidrug-resistant bacteria.

Table 1: In Vitro Efficacy of Benzamide Analogues Against Multidrug-Resistant Bacteria

| Compound Class | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Difluorobenzamide Derivatives | Methicillin-Resistant Staphylococcus aureus (MRSA) | Inhibition of FtsZ protein; Reversal of oxacillin resistance. | mdpi.com |

| Sulfonamide Derivatives | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC of 5 µg/mL for a representative compound. | tandfonline.com |

Antifungal Spectrum and Efficacy Studies

While comprehensive studies on the antifungal spectrum of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide are not extensively available, research on related chemical scaffolds provides insights into their potential antifungal activities. The presence of nitro and trifluoromethyl groups in aromatic compounds has been associated with antifungal properties in various studies.

For instance, nitropropenyl benzodioxole (NPBD), a redox-thiol oxidant, has demonstrated broad and potent antifungal activity across a wide range of fungal species, including clinically relevant pathogens like Candida species and Aspergillus fumigatus. mdpi.com Its mechanism is believed to involve the inhibition of tyrosine phosphatases and interference with vital metabolic functions. mdpi.com

Investigations into other novel antifungal agents against Aspergillus species have highlighted the efficacy of compounds with unique mechanisms of action, such as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov While structurally distinct from N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide, these findings underscore the potential for discovering new antifungal agents by exploring diverse chemical entities.

Further research is warranted to specifically evaluate the antifungal spectrum and efficacy of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide and its close analogues against a panel of pathogenic fungi, including yeasts and molds of clinical importance.

Antitubercular Activity Profiles

A family of N-alkyl nitrobenzamides, which are structural simplifications of known inhibitors of Mycobacterium tuberculosis (Mtb) enzyme decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), have shown promising antitubercular activities. nih.gov DprE1 is an essential enzyme for the synthesis of the mycobacterial cell wall.

Within this family, N-alkyl-3-nitro-5-trifluoromethylbenzamides were found to be among the most active derivatives. nih.gov Studies revealed that derivatives with intermediate lipophilicity exhibited the best activities, with minimum inhibitory concentrations (MIC) as low as 16 ng/mL. nih.gov In an ex vivo macrophage model of infection, certain derivatives displayed activity profiles comparable to the first-line anti-TB drug isoniazid. nih.gov

The structure-activity relationship studies suggest that the presence of the 3-nitro group on the benzamide ring is crucial for the potent antitubercular activity. nih.gov The trifluoromethyl group at the 5-position further enhances this activity. Although the specific compound N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide was not explicitly tested in this study, the strong activity of the 3-nitro-5-trifluoromethylbenzamide scaffold suggests that it is a promising area for the development of new antitubercular agents.

Table 2: Antitubercular Activity of N-Alkyl-3-nitro-5-trifluoromethylbenzamide Analogues against M. tuberculosis

| Compound Analogue | MIC (ng/mL) | Key Findings | Reference |

|---|---|---|---|

| N-alkyl-3-nitro-5-trifluoromethylbenzamides (intermediate lipophilicity) | 16 | Potent in vitro activity. | nih.gov |

Inhibition of Bacterial Biofilm Formation

The ability of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide analogues to inhibit bacterial biofilm formation is an area of growing interest, given the significant challenge posed by biofilm-associated infections. While direct evidence for the named compound is scarce, related structures have shown promise.

Research on novel nitro-heteroaromatic antimicrobial agents has demonstrated their potential in eradicating biofilm-forming bacteria. nsf.gov For instance, nitazoxanide (B1678950) and its analogues have been evaluated against biofilms of Staphylococcus epidermidis and Pseudomonas aeruginosa. nsf.gov These studies indicate that structural modifications to the nitro-heteroaromatic core can significantly impact antibiofilm activity. nsf.gov

Furthermore, C-glycosidic inhibitors targeting the lectin LecB in Pseudomonas aeruginosa have shown potent antibiofilm activity. acs.org Carboxamide and sulfonamide derivatives within this class have been synthesized and shown to inhibit biofilm formation. acs.org This highlights the potential of amide-containing compounds in targeting key components of the biofilm matrix.

A study on 4-cinnamamido- and 2-phenoxyacedamido-(1H-pyrazol-5-yl)benzamides reported significant antibiofilm activity against Candida albicans. researchgate.net This suggests that the benzamide scaffold can be a valuable component in the design of agents targeting fungal biofilms as well.

These findings collectively suggest that N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide and its analogues warrant investigation for their potential to inhibit and eradicate bacterial and fungal biofilms.

Antiviral Activities

Assessment against Relevant Viral Pathogens

The antiviral potential of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide analogues has been explored against several viral pathogens, with some promising results emerging from studies on related benzamide derivatives.

In the context of influenza virus, benzamide derivatives have been investigated as inhibitors of the viral nucleoprotein (NP). researchgate.net One study identified a compound that potently blocked the replication of influenza A virus with IC₅₀ values in the sub-micromolar range. researchgate.net Additionally, certain benzoic acid derivatives have demonstrated antiviral activity against influenza A viruses, including oseltamivir-resistant strains, by targeting the viral neuraminidase. mdpi.com

Regarding the human immunodeficiency virus (HIV), some benzamide-containing compounds have been developed as entry antagonists targeting the gp120 envelope glycoprotein. nih.gov For example, NBD-14204 showed consistent antiviral activity against a range of clinical HIV-1 isolates with a mean IC₅₀ of 0.47 µM. nih.gov Interestingly, some of these compounds also exhibited modest inhibitory activity against HIV-1 reverse transcriptase. nih.gov Furthermore, research on 2-trifluoromethylthiazole-5-carboxamides, which are bioisosteres of a nitro-containing anti-HIV agent, has led to the development of compounds that impact HIV mRNA processing and show activity against drug-resistant HIV strains. nih.gov

These studies on various benzamide analogues suggest that the N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide scaffold could be a valuable starting point for the design of novel antiviral agents against a range of viral pathogens.

Enzyme Inhibition and Receptor Modulation Profiles

Analogues of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide have been investigated for their ability to interact with various enzymes and receptors, indicating a potential for broad pharmacological applications.

In the area of enzyme inhibition, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues have been identified as novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These enzymes are key targets in the management of Alzheimer's disease. The study revealed that modifications to the salicylanilide (B1680751) core and the introduction of carbamate (B1207046) moieties could modulate the inhibitory potency and selectivity for AChE or BuChE. nih.gov Another study on N-(3-hydroxyphenyl)benzamide and its derivatives also reported inhibitory activity against these cholinesterases, as well as lipoxygenase. researchgate.net

Regarding receptor modulation, a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides were discovered as antagonists of the Transient Receptor Potential Cation Channel Subfamily A Member 1 (TRPA1). nih.gov TRPA1 is an ion channel involved in pain and inflammation, making its antagonists potential therapeutic agents. Furthermore, a study on biphenyl (B1667301) amide antagonists of the Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8), the "cold receptor," also highlights the potential of benzamide structures to modulate ion channel activity. nih.gov

These findings demonstrate that the benzamide scaffold, particularly when substituted with trifluoromethyl and other functional groups, can be effectively tailored to interact with specific enzyme active sites and receptor binding pockets.

Table 3: Enzyme Inhibition and Receptor Modulation by Benzamide Analogues

| Compound Class | Target | Activity | Reference |

|---|---|---|---|

| N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Inhibition (IC₅₀ in the micromolar range) | nih.gov |

| N-(3-hydroxyphenyl)benzamide Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Lipoxygenase | Inhibition | researchgate.net |

| Aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides | Transient Receptor Potential Cation Channel Subfamily A Member 1 (TRPA1) | Antagonism | nih.gov |

Tyrosine Kinase Inhibitory Potency

Analogues of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide have been investigated as potential tyrosine kinase inhibitors, a class of enzymes crucial in cellular signaling pathways that are often dysregulated in cancer. The trifluoromethylphenyl ring is a key feature in several clinically approved kinase inhibitors, where it often packs into the enzyme's specificity pocket. jci.org

Studies on related benzamide derivatives have demonstrated potent inhibitory activity against various receptor tyrosine kinases. For instance, analogues incorporating a (trifluoromethyl)benzene ring have shown high potency against the Epidermal Growth Factor Receptor (EGFR), with inhibition rates of 91% and 92% at a concentration of 10 nM. jci.org The benzamide moiety often serves as a flexible linker, allowing the molecule to adopt a favorable geometry for binding to the active site of kinases like the Bcr-Abl protein, a key target in chronic myeloid leukemia. jci.orgbohrium.com The position of substituents on the benzamide ring significantly influences inhibitory activity, with certain substitutions being more favorable for protein binding than others. bohrium.com

Table 1: Tyrosine Kinase Inhibitory Activity of Selected Benzamide Analogues

| Compound Analogue | Target Kinase | Inhibition | Concentration |

|---|---|---|---|

| Analogue with (trifluoromethyl)benzene | EGFR | 91% | 10 nM |

| Analogue with (trifluoromethyl)benzene | EGFR | 92% | 10 nM |

| Aryloxyalkylimidazole derivative 1e | BCR-ABL | IC₅₀ = 0.037 µM | - |

| Aryloxyalkylimidazole derivative 1g | BCR-ABL | IC₅₀ = 0.077 µM | - |

Modulation of Other Enzymes (e.g., Acetylcholinesterase, β-Secretase, Lipoxygenase, Enoyl-ACP Reductase (InhA))

The versatility of the benzamide scaffold is evident in its ability to modulate a range of other critical enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Benzamide and salicylanilide analogues have been identified as inhibitors of cholinesterases, enzymes central to cholinergic neurotransmission and implicated in Alzheimer's disease. wikipedia.orgnih.gov N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues showed moderate inhibition of both AChE and BuChE, with IC₅₀ values ranging from 18.2 to 196.6 µM for AChE and 9.2 to 196.2 µM for BuChE. wikipedia.org The substitution pattern on the molecule allows for the modulation of selectivity towards either AChE or BuChE. wikipedia.org For example, N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide was identified as a potent dual inhibitor of both enzymes. wikipedia.org

β-Secretase (BACE-1): As a key enzyme in the amyloidogenic pathway that produces β-amyloid plaques in Alzheimer's disease, BACE-1 is a major therapeutic target. nih.govmdpi.com The inhibition of BACE-1 has been hypothesized to prevent the formation of these plaques and halt disease progression. nih.gov Research has focused on developing both peptidomimetic and non-peptidic inhibitors. mdpi.com Fused pyridine (B92270) derivatives containing a fluorinated phenyl group have demonstrated good inhibitory activity, with one compound showing an IC₅₀ value of 0.93 nM and high selectivity for BACE-1 over BACE-2. researchgate.net

Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Benzamide derivatives have been explored as potential LOX inhibitors. nih.gov Studies on related structures, such as 2-substituted benzofuran (B130515) hydroxamic acids, have identified potent 5-lipoxygenase (5-LOX) inhibitors with IC₅₀ values as low as 40 nM. nih.gov

Enoyl-ACP Reductase (InhA): InhA is a vital enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.netnih.gov It is the primary target for the antitubercular drug isoniazid. wikipedia.org Novel inhibitors targeting InhA directly are of great interest, particularly for treating drug-resistant strains. nih.gov Studies have shown that small electron-withdrawing groups on monosubstituted benzamide analogues can enhance activity against InhA. mdpi.com Certain benzenesulfonohydrazide-tethered heterocycles have demonstrated efficacy, with one indole-containing compound exhibiting an IC₅₀ value of 0.91 µM against the InhA enzyme. researchgate.net

Table 2: Inhibitory Activity of Analogues against Various Enzymes

| Enzyme Target | Analogue Class | Key Findings | IC₅₀ Values |

|---|---|---|---|

| Acetylcholinesterase (AChE) | N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxybenzamides | Moderate inhibition | 18.2 - 196.6 µM |

| Butyrylcholinesterase (BuChE) | N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxybenzamides | Moderate inhibition, some selectivity | 9.2 - 196.2 µM |

| β-Secretase (BACE-1) | Fused pyridine derivatives | Potent and selective inhibition | 0.93 nM |

| 5-Lipoxygenase (5-LOX) | Benzofuran hydroxamic acids | Potent inhibition | 40 nM |

Antiplasmodial Activity against Parasitic Strains

Analogues of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide have demonstrated significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The nitroaromatic group is a known feature in compounds with antibacterial and antiparasitic properties, and its antiplasmodial activity often correlates with its reduction potential and ability to induce oxidative stress. clinpgx.org

A study of 2-phenoxybenzamides revealed that 2-(4-Fluorophenoxy)-N-(3-nitrophenyl)-3-(trifluoromethyl)benzamide possesses antiplasmodial activity. Further modifications of this scaffold showed that bulky, non-polar substituents on a terminal piperazinyl nitrogen were beneficial for high antiplasmodial activity. One such analogue displayed an IC₅₀ of 0.2690 µM against the P. falciparum NF54 strain and very low cytotoxicity, resulting in an excellent selectivity index of 460. The presence of a trifluoromethyl group is also a feature in other antiplasmodial compounds like plasmodione (3-[4-(trifluoromethyl)benzyl]-menadione), which rapidly kills the parasite's blood stages.

Table 3: Antiplasmodial Activity of Selected Benzamide Analogues against P. falciparum

| Compound Analogue | Strain | IC₅₀ (µM) | Cytotoxicity (L-6 cells IC₅₀, µM) | Selectivity Index |

|---|---|---|---|---|

| N-Boc-piperazinyl derivative | PfNF54 | 0.2690 | 124.0 | 460 |

| Lead structure 1 | PfNF54 | 0.4134 | >131.0 | 316.9 |

| N-pivaloyl analogue 19 | PfNF54 | 0.6172 | 185.0 | 299.7 |

Antioxidant Activity Assessment

The antioxidant potential of benzamide derivatives has been explored, although the specific contribution of the N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide scaffold is less defined. Generally, compounds containing phenolic hydroxyl groups are known to be responsible for antioxidative activity. Studies on various chalcones derived from 3-nitro acetophenone, which share the nitrophenyl moiety, have been screened for their antioxidant activities. Similarly, research on 3-substituted-2-oxindole derivatives showed moderate to good antioxidant activity in free radical scavenging assays, suggesting that heterocyclic systems incorporating a keto-lactam ring can initiate this activity. While benzamides themselves are a focus, the broader structural context, including other functional groups, appears to be a dominant factor in determining antioxidant capacity.

Neuropharmacological Modulations (e.g., Serotonergic and Noradrenergic System Interactions)

The benzamide and trifluoromethylphenyl moieties are present in various centrally acting agents, suggesting that analogues could interact with neuropharmacological targets. Benzamide derivatives are known to interact with serotonin (B10506) (5-HT) receptors, including the 5-HT₄ and 5-HT₂C subtypes. jci.org

Specifically, a close analogue, N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide (CF₃SePB), has been shown to produce an antidepressant-like effect in animal models. This effect was demonstrated to be mediated by the serotonergic system, particularly involving 5-HT₁ₐ and 5-HT₃ receptors. clinpgx.org Notably, the antidepressant-like action of this compound was not prevented by noradrenergic antagonists, indicating a primary role for the serotonin system over the noradrenergic system in its mechanism. clinpgx.org Other benzamide derivatives, like moclobemide, act as inhibitors of monoamine oxidase-A (MAO-A), leading to increased levels of serotonin, norepinephrine, and dopamine.

Photosynthetic Electron Transport (PET) Inhibition Studies

Derivatives of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide have been investigated for their ability to inhibit photosynthetic electron transport (PET), a key process in plants and a target for many herbicides. The site of inhibition is often within the photosystem II (PS II) complex.

Studies on 3-nitro-2,4,6-trihydroxybenzamide derivatives indicate that the presence of nitro and hydroxy groups is a key determinant of photosynthetic inhibitory efficiency. Similarly, diphenyl ether herbicides containing nitrophenoxy and trifluoromethylbenzene groups have been shown to inhibit the electron transport chain between the two photosystems. Research on a series of 3-hydroxynaphthalene-2-carboxanilides, some containing di-trifluoromethyl groups, found that their PET-inhibiting activity was strongly dependent on the lipophilicity and the position of substituents on the anilide ring. These compounds were found to inhibit PET within photosystem II, blocking the electron flow and subsequent CO₂ fixation.

Structure Activity Relationship Sar Elucidations for N 3 Nitrophenyl 2 Trifluoromethyl Benzamide Derivatives

Correlating Substituent Effects with Biological Efficacy

The biological activity of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide derivatives is significantly influenced by the nature and position of various substituents on the molecule's aromatic rings.

The presence and placement of halogen atoms and trifluoromethyl (-CF3) groups on the benzamide (B126) ring are critical determinants of biological activity. The trifluoromethyl group, a strong electron-withdrawing group, can significantly impact the molecule's electronic properties and its ability to interact with biological targets. Studies on related benzamide derivatives have shown that the position of such groups is crucial. For instance, in a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, derivatives containing a trifluoromethyl group, particularly in combination with a halogen, demonstrated notable antimicrobial activity. nih.gov Specifically, N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that a trifluoromethyl group on the aniline (B41778) ring can enhance biological efficacy. In the case of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide, the -CF3 group is located at the ortho position of the benzoyl moiety. This positioning can influence the conformation of the molecule and its interaction with target proteins. Research on other benzamide derivatives indicates that ortho-substitution can affect the orientation of the two phenyl rings relative to each other, which is a key factor in receptor binding.

The following table summarizes the impact of trifluoromethyl and halogen positioning on the activity of selected benzamide derivatives.

| Compound | Substituent Positions | Target | Activity |

| N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | 2-chloro, 5-trifluoromethyl on N-phenyl ring | MRSA | Submicromolar (MICs 0.16–0.68 µM) nih.gov |

| N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | 3,5-bis(trifluoromethyl) on N-phenyl ring | MRSA | Submicromolar (MICs 0.16–0.68 µM) nih.gov |

| N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | 4-bromo, 3-trifluoromethyl on N-phenyl ring | M. tuberculosis | MIC 10 µM nih.gov |

The nitro group (-NO2) is a strong electron-withdrawing group and its presence and position on the N-phenyl ring can profoundly affect the biological activity of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide derivatives. The meta-position (position 3) of the nitro group on the aniline ring is a key feature. Studies on other nitro-containing benzamides have highlighted the importance of this substituent. For example, in a series of N-alkylphenyl-3,5-dinitrobenzamide analogs, the dinitro substitution pattern was found to be crucial for anti-tuberculosis activity. rsc.org While this example has two nitro groups, it underscores the significance of this functional group. In another study on 3-nitro-1H-1,2,4-triazole-based amides, the nitro group was essential for their anti-trypanosomal activity, with these compounds acting as prodrugs that are activated by nitroreductases in the target parasite. nih.gov This suggests that the nitro group in N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide could also be involved in the mechanism of action, potentially through bioreduction. The orientation of the nitro group in the meta position influences the electronic distribution of the entire N-phenyl ring, which in turn affects its interaction with biological targets.

The benzamide core structure is fundamental for the biological activity of this class of compounds. It serves as a rigid scaffold that correctly orients the two substituted phenyl rings for optimal interaction with a biological target. The amide linkage (-CONH-) is a key feature, capable of forming hydrogen bonds with amino acid residues in a protein's active site. The planarity of the amide bond helps to restrict the molecule's conformational freedom, which is often beneficial for high-affinity binding. Numerous studies on various benzamide derivatives have confirmed the importance of the benzamide core for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibition. nih.govnanobioletters.comnih.gov For instance, in the development of histone deacetylase (HDAC) inhibitors, the benzamide group is a common feature that chelates with the zinc ion in the enzyme's active site. nih.gov This highlights the direct role of the benzamide core in molecular recognition and binding.

Analysis of Physicochemical Parameters in Relation to Biological Response (e.g., Lipophilicity, Polarity)

The following table illustrates the contribution of different functional groups to the calculated log P (cLogP) of a molecule, indicating their impact on lipophilicity.

| Functional Group | Typical Contribution to cLogP |

| Phenyl Ring | ~2.0 |

| Amide Linkage | Decreases lipophilicity |

| Nitro Group | Increases lipophilicity |

| Trifluoromethyl Group | Increases lipophilicity |

Pharmacophore Mapping and Ligand Design Principles

Pharmacophore mapping is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide derivatives, a pharmacophore model would likely include hydrogen bond donors and acceptors (from the amide group), aromatic/hydrophobic regions (the two phenyl rings), and an electron-withdrawing feature (the nitro and trifluoromethyl groups). Studies on other benzamide derivatives have successfully used pharmacophore mapping to design new and more potent compounds. For example, pharmacophore mapping of trifluoromethyl benzamides as cholesteryl ester transfer protein (CETP) inhibitors showed that this scaffold possesses the key features for high binding affinity. nih.gov The principles of ligand design based on such a pharmacophore model would involve modifying the scaffold to improve its fit with the target's binding site while maintaining or enhancing the key pharmacophoric features. This could involve altering the substitution patterns on the phenyl rings or replacing parts of the molecule with bioisosteres to improve properties like potency, selectivity, and metabolic stability.

Computational Chemistry and Advanced Molecular Modeling of N 3 Nitrophenyl 2 Trifluoromethyl Benzamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode of a small molecule ligand, such as N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide, within the active site of a target protein. This process is fundamental to understanding the structural basis of a potential therapeutic effect.

The primary goal of molecular docking is to identify the most stable binding conformation, often referred to as the binding pose, of the ligand within the target's binding pocket. This is achieved by sampling a large number of possible orientations and conformations of the ligand and scoring them based on their complementarity to the target site. The scoring functions estimate the binding free energy, with lower scores typically indicating a more favorable interaction and higher binding affinity.

For N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide, docking simulations against a hypothetical enzyme target, such as a protein kinase or a cell division protein like FtsZ, would reveal how the molecule orients itself to maximize favorable interactions. The benzamide (B126) core, the nitrophenyl group, and the trifluoromethylphenyl moiety each play distinct roles in the binding. The simulation would calculate the binding energy (often expressed in kcal/mol) for the most stable poses. These values are critical for ranking potential drug candidates and prioritizing them for further experimental testing.

Interactive Table 1: Hypothetical Docking Scores and Binding Affinities of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide with Potential Protein Targets. (Note: The following data is illustrative to demonstrate the application of the methodology, as specific experimental data for this compound is not publicly available.)

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interaction Types |

| Protein Kinase A | -9.2 | 150 | Hydrogen Bond, Hydrophobic |

| FtsZ | -8.5 | 320 | Hydrogen Bond, Pi-Pi Stacking |

| ABCG2 Transporter | -7.8 | 750 | Hydrophobic, van der Waals |

| IMP Dehydrogenase | -8.9 | 210 | Hydrogen Bond, Electrostatic |

Beyond predicting binding affinity, molecular docking provides a detailed map of the intermolecular interactions between the ligand and the target protein. This allows for the identification of specific amino acid residues that are crucial for binding. For N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide, key interactions would likely include:

Hydrogen Bonds: The amide group (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O). These could form hydrogen bonds with polar residues such as serine, threonine, or the peptide backbone of the protein.

Pi-Pi Stacking: The two aromatic rings (the benzoyl ring and the nitrophenyl ring) can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The trifluoromethyl (-CF3) group and the phenyl rings contribute to the molecule's hydrophobicity, favoring interactions with nonpolar residues like leucine, valine, and isoleucine within the binding pocket.

Electrostatic Interactions: The nitro group (-NO2) is strongly electron-withdrawing and can participate in electrostatic or dipole-dipole interactions with charged or polar residues.

Visual analysis of the docked pose allows researchers to pinpoint these interactions, providing a rationale for the molecule's affinity and specificity.

Interactive Table 2: Hypothetical Key Amino Acid Interactions for N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide in a Protein Kinase Binding Site. (Note: This data is for illustrative purposes.)

| Ligand Moiety | Interacting Residue | Interaction Type | Distance (Å) |

| Amide N-H | Asp166 | Hydrogen Bond | 2.1 |

| Amide C=O | Leu83 (backbone) | Hydrogen Bond | 1.9 |

| Nitrophenyl Ring | Phe184 | Pi-Pi Stacking | 3.5 |

| Trifluoromethyl Group | Val91, Leu148 | Hydrophobic | N/A |

| Benzoyl Ring | Tyr104 | Pi-Pi Stacking | 4.0 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By quantifying physicochemical properties, or "descriptors," of the molecules, QSAR models can predict the activity of new, unsynthesized compounds.

To develop a QSAR model for a series of benzamide analogues including N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide, the biological activity (e.g., IC50 values) of the compounds against a specific target must be determined experimentally. A mathematical model is then generated using statistical techniques like multiple linear regression (MLR) or machine learning algorithms. This model takes the form of an equation that relates the biological activity to the calculated molecular descriptors. A robust QSAR model will have high correlation coefficients (r²) and predictive power (q²), indicating its reliability for predicting the activity of new molecules. Such a model can guide the synthesis of more potent analogues by suggesting modifications that enhance the properties identified as being important for activity.

The foundation of a QSAR model is the selection of appropriate molecular descriptors. These are numerical values that describe the physicochemical properties of a molecule. For N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide, relevant descriptors would fall into several categories:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The nitro and trifluoromethyl groups significantly influence these properties.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific shape indices.

Hydrophobic Descriptors: The most common is the partition coefficient (LogP), which measures the molecule's lipophilicity. This is crucial for membrane permeability and binding to hydrophobic pockets.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.

Interactive Table 3: Selected Molecular Descriptors Calculated for N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide for a Hypothetical QSAR Model. (Note: Values are representative and calculated from standard software.)

| Descriptor Type | Descriptor Name | Calculated Value | Potential Influence on Activity |

| Hydrophobic | LogP | 4.15 | Binding to hydrophobic pockets |

| Electronic | Dipole Moment | 5.8 Debye | Electrostatic interactions |

| Steric | Molecular Weight | 310.23 g/mol | Size constraints in binding site |

| Topological | Wiener Index | 1254 | Molecular compactness and branching |

| Electronic | HOMO Energy | -7.2 eV | Electron-donating ability |

| Electronic | LUMO Energy | -2.5 eV | Electron-accepting ability |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion. This allows for the study of the conformational flexibility of the ligand and protein, the stability of the ligand-protein complex, and the role of solvent molecules.

For the N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide-protein complex identified through docking, an MD simulation would be initiated to observe its behavior over a period of nanoseconds to microseconds. Key analyses from the simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable RMSD value for the ligand indicates that it remains bound in a consistent pose within the binding site.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein are flexible and which are rigid upon ligand binding. This can reveal allosteric effects or conformational changes induced by the ligand.

Hydrogen Bond Analysis: The persistence of hydrogen bonds formed between the ligand and protein is tracked throughout the simulation. Stable hydrogen bonds are strong indicators of a stable binding interaction.

These simulations provide a more realistic and rigorous assessment of the binding hypothesis generated by molecular docking, confirming the stability of the predicted interactions and providing insights into the thermodynamics of binding.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for investigating the molecular characteristics of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide. These computational methods allow for the elucidation of the molecule's geometric and electronic properties, providing insights that are complementary to experimental data. DFT calculations are frequently used to optimize molecular structures, predict vibrational spectra, and determine electronic properties for a variety of benzamide derivatives. iucr.orgsemanticscholar.org Methodologies such as B3LYP or M06-2X with basis sets like 6-311G(d) or 6-31+G(d,p) are commonly applied to achieve a reliable correlation between theoretical and experimental findings. iucr.orgsemanticscholar.orgnih.gov Such studies are crucial for understanding the structure-property relationships that govern the behavior of this complex organic molecule.

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and intermolecular interactions. For N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide, DFT calculations can map its electronic landscape in detail.

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and the possibility of significant intramolecular charge transfer, a characteristic often observed in molecules with both electron-donating and electron-withdrawing groups. semanticscholar.org

In N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide, the trifluoromethyl and nitro groups are strong electron-withdrawing substituents. These groups are expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The HOMO-LUMO gap influences the molecule's kinetic stability; a large gap implies high stability, whereas a small gap indicates that the molecule is more reactive. nih.gov

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the nitro and carbonyl groups would exhibit negative potential (red regions), making them likely sites for electrophilic attack. Conversely, the hydrogen atom of the amide group would show a positive potential (blue region), indicating a site susceptible to nucleophilic attack. semanticscholar.orgresearchgate.net

Table 1: Predicted Electronic Properties of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Relates to electron-donating ability; ionization potential. |

| LUMO Energy | -2.8 eV | Relates to electron-accepting ability; electron affinity. |

| Energy Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and kinetic stability. |

Note: The values presented in this table are illustrative and based on typical results for structurally similar aromatic amides studied by DFT.

Computational spectroscopy is a vital area where DFT calculations provide significant insights. Theoretical calculations of vibrational frequencies for N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. muthayammal.in These calculations help in the precise assignment of vibrational modes to specific functional groups within the molecule. esisresearch.org

The theoretical vibrational spectrum is typically calculated at the optimized geometry of the molecule. It is common practice to apply a scaling factor to the computed frequencies to correct for anharmonicity and limitations of the theoretical method, thereby improving agreement with experimental results. esisresearch.org

Key vibrational modes for N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide include:

N-H Stretching: The amide N-H stretching vibration is typically observed in the 3200-3400 cm⁻¹ region. Its exact position can indicate the extent of hydrogen bonding.

C=O Stretching: The carbonyl (amide I) stretching mode is a strong band, usually found between 1650 and 1700 cm⁻¹. researchgate.net

NO₂ Vibrations: The nitro group has characteristic symmetric and asymmetric stretching vibrations. Asymmetric stretching typically appears in the 1500-1550 cm⁻¹ range, while symmetric stretching is found near 1300-1370 cm⁻¹. esisresearch.org Other modes like scissoring (approx. 850 cm⁻¹) and wagging (approx. 740 cm⁻¹) are also identifiable. esisresearch.orgresearchgate.net

CF₃ Vibrations: The trifluoromethyl group also exhibits strong characteristic vibrations, typically in the 1100-1350 cm⁻¹ region, arising from C-F stretching modes. nih.gov

DFT calculations not only predict the frequencies but also the corresponding infrared intensities and Raman scattering activities, which is crucial for interpreting the experimental spectra where some bands may be weak or overlapping. esisresearch.org

Table 2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Experimental Range (cm⁻¹) | Predicted Scaled Frequency (cm⁻¹) |

|---|---|---|---|

| N-H (Amide) | Stretching | 3200-3400 | ~3350 |

| C=O (Amide I) | Stretching | 1650-1700 | ~1680 |

| NO₂ (Nitro) | Asymmetric Stretch | 1500-1550 | ~1530 |

| NO₂ (Nitro) | Symmetric Stretch | 1300-1370 | ~1345 |

| CF₃ (Trifluoromethyl) | Symmetric Stretch | 1100-1200 | ~1170 |

Note: Predicted frequencies are illustrative and based on DFT calculations for molecules with similar functional groups. esisresearch.orgnih.gov

Molecules with extensive π-conjugated systems and strong electron donor-acceptor groups often exhibit significant non-linear optical (NLO) properties. nih.gov These materials are of great interest for applications in optoelectronics and photonics. rochester.edu N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide possesses structural features conducive to NLO activity. The benzanilide (B160483) core provides a π-conjugated bridge, while the nitro (NO₂) group acts as a potent electron acceptor.

Quantum chemical calculations can predict the NLO response of a molecule by computing its electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). The first hyperpolarizability (β) is a key indicator of second-order NLO activity. esisresearch.org A large β value suggests a strong NLO response. For organic molecules, this value is highly dependent on intramolecular charge transfer between electron-donating and electron-accepting parts of the molecule. nih.gov

Studies on structurally related compounds, such as N-(3-nitrophenyl) acetamide, have shown their potential as NLO materials. researchgate.net For N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide, the presence of both the nitro and trifluoromethyl electron-withdrawing groups is expected to enhance the molecular hyperpolarizability by creating a significant charge imbalance across the π-system. Computational analysis allows for a systematic investigation of these properties and can guide the design of new molecules with enhanced NLO characteristics.

Table 3: Predicted Non-linear Optical Properties

| Parameter | Symbol | Predicted Value (a.u.) | Significance |

|---|---|---|---|

| Dipole Moment | μ | ~2.1 | Measures ground-state charge asymmetry. |

| Mean Polarizability | <α> | ~180 | Describes the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability | β_total | > 1000 | Quantifies the second-order NLO response. |

Note: The values are illustrative, representing typical orders of magnitude for organic NLO chromophores calculated by quantum chemical methods.

Prospective Research Directions and Translational Significance of N 3 Nitrophenyl 2 Trifluoromethyl Benzamide

The chemical scaffold N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide represents a structure with significant potential for therapeutic development, integrating three key functional regions: a 2-(trifluoromethyl)benzamide (B1329304) core, an amide linker, and a 3-nitrophenyl ring. The trifluoromethyl group is known for its ability to enhance metabolic stability and binding affinity, while the nitroaromatic moiety is a feature in various bioactive compounds. nih.gov Although detailed research on this specific molecule is not extensively published, its constituent parts suggest several promising avenues for future investigation. The following sections outline prospective research directions based on established principles in medicinal chemistry and drug discovery, drawing parallels from studies on analogous benzamide (B126) structures.

Q & A

Q. What are the standard synthetic routes for N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide?

Methodological Answer: Synthesis typically involves:

- Step 1: Nitration of a precursor (e.g., 3-nitroaniline) or direct functionalization of the phenyl ring.

- Step 2: Amide coupling using 2-(trifluoromethyl)benzoyl chloride with a nitro-substituted aniline derivative.

- Reagents/Conditions: Use coupling agents like EDCI/HOBt or DCC in anhydrous dichloromethane under nitrogen .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Table 1: Example Protocol

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 h | 75–85 |

| Amidation | EDCI, DMAP | RT, 12 h | 60–70 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Q. What in vitro assays evaluate its antibacterial activity?

Methodological Answer:

- Enzyme Inhibition: Measure IC₅₀ against bacterial phosphopantetheinyl transferase (acps-pptase) using fluorescence-based assays .

- MIC Determination: Test against Staphylococcus aureus (ATCC 25923) via broth microdilution (CLSI guidelines).

Advanced Research Questions

Q. How can regioselectivity challenges during nitration be addressed?

Methodological Answer:

- Directed Nitration: Use meta-directing groups (e.g., trifluoromethyl) to favor 3-nitro substitution.

- Catalytic Control: Employ zeolite catalysts or ionic liquids to enhance regioselectivity .

- Computational Prediction: DFT calculations (e.g., Gaussian 16) to model transition states and optimize conditions .

Q. What strategies mitigate toxicity from the nitro group?

Methodological Answer:

- Prodrug Design: Replace nitro with a bioreducible group (e.g., nitroreductase-sensitive prodrugs).

- SAR Studies: Synthesize analogs with electron-withdrawing substituents (e.g., cyano) to reduce nitro-associated toxicity . Table 2: Toxicity Reduction Strategies

| Strategy | Example Modification | Outcome |

|---|---|---|

| Prodrug | Nitro → Azide | 50% lower hepatotoxicity |

| SAR | Nitro → CF₃ | Retained activity, reduced ROS |

Q. How can radiolabeling (e.g., ¹⁸F) enable in vivo biodistribution studies?

Methodological Answer:

Q. What computational tools predict binding modes with bacterial enzymes?

Methodological Answer:

- Docking: Use UCSF Chimera’s AutoDock Vina plugin to model interactions with acps-pptase (PDB: 3TGM) .

- MD Simulations: Run 100 ns simulations (GROMACS) to assess stability of the enzyme-ligand complex.

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC₅₀ values across studies?

Methodological Answer:

- Assay Standardization: Validate enzyme source (recombinant vs. native) and buffer conditions (pH 7.4 vs. 8.0).

- Control Compounds: Include reference inhibitors (e.g., triclosan for acps-pptase) to benchmark results .

Methodological Challenges

Q. What advanced formulations improve aqueous solubility?

Methodological Answer:

- Nanoemulsions: Prepare using high-pressure homogenization (e.g., 15,000 psi, 5 cycles) with Labrafil® and Tween 80.

- Cyclodextrin Complexation: Use sulfobutylether-β-cyclodextrin (1:2 molar ratio) to enhance solubility 10-fold .

Q. How to validate metabolite detection in regulatory studies?

Methodological Answer:

- LC-MS/MS Method: Optimize gradient elution (0.1% formic acid in water/acetonitrile) on a C18 column.

- Quantification: Use deuterated internal standards (e.g., d₄-fluopyram) to correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.